![molecular formula C19H15ClF3N3O2S B2548549 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688335-81-1](/img/structure/B2548549.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

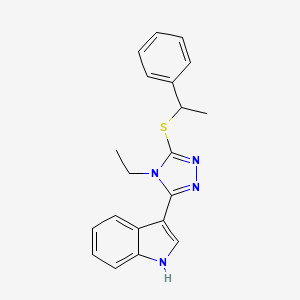

The compound "N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide" is a structurally complex molecule that is likely to have significant biological activity given the presence of multiple pharmacophoric elements such as the imidazole ring, sulfanylacetamide group, and the chloro-trifluoromethyl-phenyl moiety. Although the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help infer the potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, hydrazide formation, ring closure, and final substitution reactions . Similarly, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide includes the conversion of aromatic acids to esters, hydrazides, 5-substituted-1,3,4-oxadiazole-2-thiols, and the final coupling with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . These methods suggest that the synthesis of the compound would also require careful planning of the synthetic route, choice of reagents, and purification techniques to achieve the desired product.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry . The vibrational spectroscopic signatures of similar molecules have been obtained using Raman and Fourier transform infrared spectroscopy, and the results have been compared with computational models . The geometric equilibrium and intermolecular interactions have been explored using density functional theory, which can also be applied to the compound to predict its structure and stability .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied through their biological screening. For example, the synthesized derivatives of related molecules have shown potential antibacterial activity and moderate enzyme inhibition . The antiprotozoal activity of benzimidazole derivatives has also been evaluated, revealing strong activity against various protozoa . These studies indicate that the compound may also exhibit significant biological activities, which could be explored through similar screening methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their pharmacokinetic profiles and molecular docking studies. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated for similar molecules . Additionally, molecular docking studies have helped identify the active binding sites and correlate them with bioactivity data . These approaches can be applied to the compound to predict its physical and chemical properties and potential biological targets.

Wissenschaftliche Forschungsanwendungen

Antiprotozoal Activity

A series of novel compounds with structural similarities, specifically derivatives involving imidazole and benzimidazole, have been synthesized and evaluated for antiprotozoal activity. These compounds have shown promising activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, outperforming standard drugs like metronidazole in some cases (Pérez‐Villanueva et al., 2013).

Anticonvulsant Activity

Research into omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives has demonstrated their potential as anticonvulsants. The study identified compounds with significant activity against seizures induced by maximal electroshock (MES), indicating the therapeutic potential of these structures in epilepsy treatment (Aktürk et al., 2002).

Pharmacological Potential in Cancer and Inflammation

A comprehensive study on heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole novel derivatives, highlighted their computational and pharmacological potential. These compounds exhibited notable activity in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The study's findings emphasize the broad pharmacological applications of these derivatives, potentially relevant to the compound of interest (Faheem, 2018).

Glutaminase Inhibition for Cancer Therapy

Investigations into analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent inhibitor of kidney-type glutaminase (GLS), have led to the development of compounds with similar potency and improved solubility. These analogs show potential in inhibiting the growth of cancer cells, presenting a promising avenue for cancer therapy research (Shukla et al., 2012).

Antimicrobial and Antitubercular Agents

N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives have been synthesized and demonstrated interesting antimicrobial and antitubercular activities. Such compounds, by virtue of their structural characteristics, could serve as leads for the development of new therapeutic agents against bacterial and fungal infections (Ranjith et al., 2014).

Eigenschaften

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClF3N3O2S/c1-28-14-5-3-13(4-6-14)26-9-8-24-18(26)29-11-17(27)25-16-10-12(19(21,22)23)2-7-15(16)20/h2-10H,11H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNSHWMWSTZMGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClF3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[1,3-benzodioxol-5-yl(thiophen-2-ylmethyl)sulfamoyl]phenyl]acetamide](/img/structure/B2548466.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2548469.png)

![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)

![Methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate](/img/structure/B2548479.png)

![(Z)-tert-butyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2548481.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2548487.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2548488.png)